2-(3-Hydroxypiperidin-1-yl)benzaldehyde
Description
2-(3-Hydroxypiperidin-1-yl)benzaldehyde is a benzaldehyde derivative substituted at the ortho position with a 3-hydroxypiperidine moiety. The hydroxypiperidine group introduces both hydrogen-bonding capacity and conformational flexibility, distinguishing it from simpler benzaldehyde analogs. The benzaldehyde core enables reactivity typical of aromatic aldehydes, such as hemiacetal formation and participation in Claisen-Schmidt condensations, but the hydroxypiperidine substituent may modulate these properties significantly .
Properties
CAS No. |
1250306-60-5; 67452-86-2 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.257 |
IUPAC Name |
2-(3-hydroxypiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c14-9-10-4-1-2-6-12(10)13-7-3-5-11(15)8-13/h1-2,4,6,9,11,15H,3,5,7-8H2 |
InChI Key |
LJAQOYZUHIEEHH-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)C2=CC=CC=C2C=O)O |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzaldehydes with Heterocyclic Moieties
- 2-(Diphenylphosphino)benzaldehyde (): This compound forms metal complexes (Ni(II), Pd(II)) with demonstrated antimicrobial and anticancer activities. In contrast, 2-(3-hydroxypiperidin-1-yl)benzaldehyde lacks a phosphine donor group, which is critical for metal coordination in the diphenylphosphino analog.
Pyrimidyl-5-carbaldehydes ():
Pyrimidyl carbaldehydes exhibit exceptional hemiacetal formation yields (up to 95%) due to the electron-withdrawing pyrimidine ring stabilizing the intermediate oxonium ion. For this compound, the electron-donating hydroxypiperidine group could reduce aldehyde electrophilicity, leading to lower hemiacetal yields compared to pyrimidyl analogs. Experimental validation is needed to confirm this hypothesis .
Reactivity in Condensation Reactions
- Chalcone-like derivatives (): Benzaldehydes with simple substituents (e.g., benzylidene groups) readily undergo Claisen-Schmidt condensations with indanones to form spiro compounds. The bulky hydroxypiperidine group in this compound may sterically hinder such reactions, reducing reaction efficiency or favoring alternative pathways (e.g., intramolecular cyclization) .
Physical and Release Properties
- Benzaldehyde volatility (): Benzaldehyde’s volatility is suppressed by π-π interactions with aromatic alcohols (e.g., 3-phenyl-1-propanol).
Data Tables
Table 1: Comparison of Key Properties
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